molecular formula C14H12F6O3 B12444627 4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol

4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol

Katalognummer: B12444627
Molekulargewicht: 342.23 g/mol
InChI-Schlüssel: QBHOTURDQXGLNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol is a chemical compound with the molecular formula C14H12F6O3 and a molecular weight of 342.23 g/mol . This compound is known for its unique structure, which includes a tert-butyl group and two trifluoroacetyl groups attached to a phenol ring. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol typically involves the reaction of 4-tert-butylphenol with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol involves its interaction with specific molecular targets. The trifluoroacetyl groups can form strong hydrogen bonds with biological molecules, influencing their activity. The phenolic hydroxyl group can also participate in various biochemical pathways, modulating the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

4-Tert-butyl-2,6-bis(trifluoroacetyl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of tert-butyl and trifluoroacetyl groups, which impart distinct chemical and physical properties.

Eigenschaften

Molekularformel

C14H12F6O3

Molekulargewicht

342.23 g/mol

IUPAC-Name

1-[5-tert-butyl-2-hydroxy-3-(2,2,2-trifluoroacetyl)phenyl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C14H12F6O3/c1-12(2,3)6-4-7(10(22)13(15,16)17)9(21)8(5-6)11(23)14(18,19)20/h4-5,21H,1-3H3

InChI-Schlüssel

QBHOTURDQXGLNA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(=O)C(F)(F)F)O)C(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.